molecular formula C11H14N4O B1481637 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098013-80-8

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1481637
CAS No.: 2098013-80-8
M. Wt: 218.26 g/mol
InChI Key: MJAKZEZEFTYFFJ-UHFFFAOYSA-N
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Description

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a complex organic compound belonging to the class of imidazo[1,2-b]pyrazoles This compound features a fused ring structure that includes a cyclobutyl group, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity. This might include the use of catalysts, controlled temperatures, and pressures to achieve the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In industry, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Imidazo[1,2-b]pyrazoles: These compounds share a similar fused ring structure and may have similar biological activities.

  • Cyclobutyl derivatives: Other compounds containing cyclobutyl groups might exhibit comparable chemical properties and reactivity.

Uniqueness: 6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-14-5-6-15-11(14)8(10(12)16)9(13-15)7-3-2-4-7/h5-7H,2-4H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAKZEZEFTYFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 3
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 4
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 5
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 6
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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